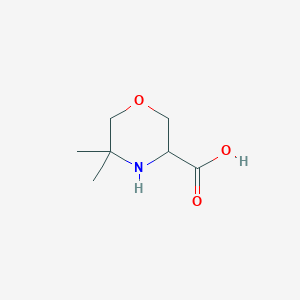![molecular formula C10H9NO5 B13942563 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 1044764-32-0](/img/structure/B13942563.png)
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family It is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol derivatives with phosgene or its equivalents, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Materials Science: This compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione: Similar in structure but with one less methoxy group.
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Contains a chloro and methyl group instead of methoxy groups.
Uniqueness
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of two methoxy groups can enhance its solubility and potentially its bioavailability compared to similar compounds .
特性
CAS番号 |
1044764-32-0 |
|---|---|
分子式 |
C10H9NO5 |
分子量 |
223.18 g/mol |
IUPAC名 |
5,8-dimethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO5/c1-14-5-3-4-6(15-2)8-7(5)9(12)16-10(13)11-8/h3-4H,1-2H3,(H,11,13) |
InChIキー |
ZEGCXMKZYBSUBF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)NC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)


![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)



